molecular formula C8H20OSi B15369287 Ethoxydiisopropylsilane

Ethoxydiisopropylsilane

Cat. No.: B15369287
M. Wt: 160.33 g/mol
InChI Key: PVXAEFHZZIVEEJ-UHFFFAOYSA-N
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Description

Ethoxydiisopropylsilane (hypothetical structure: (iPr)₂Si(OEt), where iPr = isopropyl, OEt = ethoxy) is an organosilicon compound featuring two isopropyl groups and one ethoxy group bonded to a silicon atom. Such compounds are typically used as intermediates in organic synthesis, surface modifiers, or coupling agents due to their hydrolytic stability and hydrophobic characteristics. The bulky isopropyl substituents likely confer steric hindrance, influencing reactivity and physical properties compared to less-substituted silanes .

Properties

Molecular Formula

C8H20OSi

Molecular Weight

160.33 g/mol

IUPAC Name

ethoxy-di(propan-2-yl)silane

InChI

InChI=1S/C8H20OSi/c1-6-9-10(7(2)3)8(4)5/h7-8,10H,6H2,1-5H3

InChI Key

PVXAEFHZZIVEEJ-UHFFFAOYSA-N

Canonical SMILES

CCO[SiH](C(C)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Ethoxydiisopropylsilane’s structural analogs vary in substituents, affecting molecular weight, hydrophobicity, and reactivity. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>oct/wat</sup> Boiling Point (°C) Key Substituents
Ethoxy(dimethyl)isopropylsilane C₇H₁₈OSi 158.31 2.638 793 (NIST data) Dimethyl, isopropyl, ethoxy
Ethoxytrimethylsilane C₅H₁₄OSi 118.3 N/A 75–76 Trimethyl, ethoxy
3-Chloropropyldimethylethoxysilane C₇H₁₇ClOSi 196.75 N/A N/A Chloropropyl, dimethyl, ethoxy
This compound* C₈H₂₀OSi 160.33 (calculated) ~3.0 (estimated) >100 (estimated) Diisopropyl, ethoxy -

*Note: this compound data is inferred due to lack of direct evidence.

  • Hydrophobicity : this compound’s logP (estimated ~3.0) is higher than Ethoxy(dimethyl)isopropylsilane (logP = 2.638) , due to increased alkyl substitution (two isopropyl vs. one isopropyl + two methyl groups).
  • Boiling Point : Ethoxytrimethylsilane’s lower boiling point (75–76°C) contrasts with this compound’s predicted higher value (>100°C), reflecting greater molecular weight and steric bulk.

Reactivity and Stability

  • Hydrolysis : Ethoxytrimethylsilane () hydrolyzes readily due to minimal steric hindrance, while this compound’s bulkier isopropyl groups likely slow hydrolysis, enhancing stability in moist environments.
  • Functional Group Reactivity: 3-Chloropropyldimethylethoxysilane () exhibits reactivity at the chloropropyl site, enabling nucleophilic substitution. This compound lacks such reactive handles, making it more suited for non-covalent applications (e.g., surface modification).

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